molecular formula C8H14O2 B1355155 1-Propylcyclobutane-1-carboxylic acid CAS No. 58148-14-4

1-Propylcyclobutane-1-carboxylic acid

Cat. No. B1355155
CAS RN: 58148-14-4
M. Wt: 142.2 g/mol
InChI Key: XYZNJVUTBREQQN-UHFFFAOYSA-N
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Description

1-Propylcyclobutane-1-carboxylic acid is an organic compound with the CAS Number: 58148-14-4 . It has a molecular weight of 142.2 and is in liquid form .


Molecular Structure Analysis

The molecular structure of 1-Propylcyclobutane-1-carboxylic acid is represented by the formula C8H14O2 . The exact structure would require more specific information or a detailed spectroscopic analysis.


Physical And Chemical Properties Analysis

1-Propylcyclobutane-1-carboxylic acid is a liquid at room temperature . It has a molecular weight of 142.2 . More specific physical and chemical properties would require additional information or detailed analysis.

Scientific Research Applications

Tumor Imaging and Detection

1-Propylcyclobutane-1-carboxylic acid and its derivatives, particularly 1-aminocyclobutane carboxylic acid, have shown significant potential in tumor imaging and detection. Studies have demonstrated that these compounds, when labeled with radioactive isotopes like C-11, are preferentially incorporated by various tumor types in animal models, indicating their potential as tumor-seeking agents. They are rapidly cleared from the bloodstream and achieve maximum tissue concentrations quickly, making them suitable for use in positron emission computed tomography (PET) for tumor detection (Washburn et al., 1979), (Hubner et al., 1981).

Synthesis and Structural Studies

The synthesis of various derivatives of 1-Propylcyclobutane-1-carboxylic acid, like 2-aminocyclobutane-1-carboxylic acids, has been a subject of research. These studies focus on developing efficient synthetic methods and understanding the structural properties of these compounds. For instance, the stereoselective synthesis of these acids has been achieved, which is crucial for their potential application in various fields (Gauzy et al., 2004), (Izquierdo et al., 2005).

Potential in Neutron Capture Therapy

A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in neutron capture therapy. This therapy technique, primarily aimed at treating cancer, involves the use of boron-containing compounds that can accumulate in tumor cells and then be targeted by neutrons, leading to the destruction of the tumor cells. This synthesis is particularly relevant because the parent compound, 1-aminocyclobutane-1-carboxylic acid, shows high uptake in brain tumors (Kabalka & Yao, 2003).

NMDA Receptor Antagonist Activity and Anticonvulsant Action

1-Aminocyclobutane-1-carboxylic acid derivatives have been evaluated for their activity as antagonists at NMDA (N-methyl-D-aspartate) receptor sites and for their potential anticonvulsant properties. Compounds with specific substituents showed potent and selective antagonist activity at these receptor sites, indicating their potential application in managing conditions like epilepsy (Gaoni et al., 1994).

Safety And Hazards

The safety information for 1-Propylcyclobutane-1-carboxylic acid indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-propylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-8(7(9)10)5-3-6-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZNJVUTBREQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522366
Record name 1-Propylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylcyclobutane-1-carboxylic acid

CAS RN

58148-14-4
Record name 1-Propylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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